molecular formula C21H23NO3 B2721134 N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide CAS No. 2034558-34-2

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide

Cat. No.: B2721134
CAS No.: 2034558-34-2
M. Wt: 337.419
InChI Key: WRHZVFGDCSICKP-UHFFFAOYSA-N
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Description

N-(3-(Benzofuran-2-yl)propyl)-4-isopropoxybenzamide is a synthetic small molecule based on a benzofuran scaffold, offered as a high-purity compound for biochemical research. Benzofuran derivatives are a significant class of heterocyclic compounds studied for their diverse biological activities and presence in various pharmacologically active molecules . For instance, certain benzofuran compounds have been investigated for their potential as agonists for serotonin receptor subtypes like 5-HT1F, suggesting a relevance to neurological research . Other benzofuran-based molecules, such as BPAP, are known to act as monoaminergic activity enhancers, which selectively modulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . This makes such compounds valuable tools for probing central nervous system function. The structure of this particular compound, featuring a propyl linker and an isopropoxybenzamide group, is designed to provide researchers with a specific molecular framework for studying structure-activity relationships, receptor interactions, and other in vitro assays. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(2)24-18-11-9-16(10-12-18)21(23)22-13-5-7-19-14-17-6-3-4-8-20(17)25-19/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZVFGDCSICKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analog: N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide Hydrochloride

Key Differences :

  • Heterocyclic Core : The benzofuran in the target compound is replaced by a 6-fluorobenzo[d]thiazole group. Benzothiazoles are electron-deficient compared to benzofurans due to the sulfur and nitrogen atoms, which may alter binding affinity to biological targets .
  • Substituents: The dimethylamino propyl chain introduces a tertiary amine, increasing basicity and solubility as a hydrochloride salt. This contrasts with the neutral benzofuran-propyl chain in the target compound.
  • Fluorine Atom : The fluorine in the thiazole ring enhances metabolic stability and may influence electronic properties.

Physicochemical Properties :

Property Target Compound 6-Fluorobenzo[d]thiazol-2-yl Analog
Molecular Weight ~353.4 g/mol (estimated) 520.98 g/mol (hydrochloride salt)
Solubility Moderate (neutral benzofuran) High (charged hydrochloride salt)
Lipophilicity (LogP) ~3.5 (predicted) ~2.8 (due to polar substituents)

Functional Implications :
The benzothiazole analog’s charged nature and fluorine substitution may favor interactions with polar enzyme active sites, such as kinases or G-protein-coupled receptors. In contrast, the benzofuran core in the target compound could engage in π-π stacking or hydrophobic interactions, suggesting divergent therapeutic applications .

Patent-Derived Analog: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

Key Differences :

  • Core Scaffold : This compound features a pyrazolo[3,4-d]pyrimidine-chromen hybrid system, distinct from the benzofuran-benzamide architecture. Chromen derivatives are associated with estrogen receptor modulation, while pyrazolopyrimidines are kinase inhibitors .
  • Sulfonamide Group : The sulfonamide moiety introduces hydrogen-bonding capacity, contrasting with the amide linkage in the target compound.

Synthetic Pathways: Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for aryl-aryl bond formation, as evidenced by the use of phenylboronic acids and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in the patent example .

Research Findings and Implications

  • Benzofuran vs. Benzothiazole : Benzofuran-based compounds generally exhibit higher metabolic stability than benzothiazoles due to reduced susceptibility to oxidative degradation. However, benzothiazoles often demonstrate stronger electrophilic character, enhancing covalent binding to cysteine residues in enzymes .
  • Amide vs. Sulfonamides, with their higher acidity (pKa ~10), can form stronger ionic interactions .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

Anticancer Properties

Recent studies indicate that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including K562 and MOLT-4 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases, leading to programmed cell death .

The apoptotic pathway activated by this compound appears to involve:

  • ROS Generation : Increased levels of ROS were observed in treated cells, which is critical for triggering apoptosis.
  • Caspase Activation : The compound significantly increased the activity of caspases 3 and 7 after prolonged exposure, suggesting a robust activation of the intrinsic apoptotic pathway .

Table 1: Effects on Caspase Activity

CompoundCaspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
4h00
12h2627
48h231130

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during therapy.

Case Studies

  • Study on K562 Cells : A study evaluated the impact of this compound on K562 leukemia cells. The results showed significant apoptosis induction, with flow cytometry confirming early apoptotic changes marked by phosphatidylserine exposure .
  • Comparative Analysis with Other Benzofurans : In a comparative study, this compound was found to be more effective than other benzofuran derivatives in inducing apoptosis in MOLT-4 cells, highlighting its potential as a lead compound for further development .

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